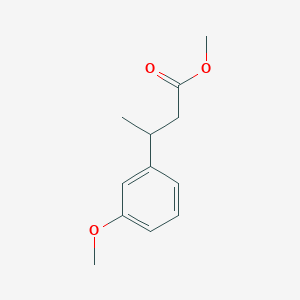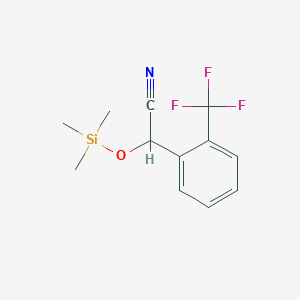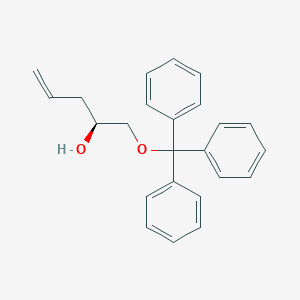
(6-chloropyrimidin-4-yl)methyl hexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-chloropyrimidin-4-yl)methyl hexanoate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant aromas and are commonly found in various natural and synthetic products. This particular compound is characterized by the presence of a hexanoic acid moiety linked to a 6-chloro-pyrimidin-4-ylmethyl group, making it a unique and potentially valuable chemical in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of hexanoic acid 6-chloro-pyrimidin-4-ylmethyl ester typically involves the esterification of hexanoic acid with 6-chloro-pyrimidin-4-ylmethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods: On an industrial scale, the production of hexanoic acid 6-chloro-pyrimidin-4-ylmethyl ester may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: (6-chloropyrimidin-4-yl)methyl hexanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield hexanoic acid and 6-chloro-pyrimidin-4-ylmethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom in the pyrimidine ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products:
Applications De Recherche Scientifique
(6-chloropyrimidin-4-yl)methyl hexanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a building block in various industrial processes.
Mécanisme D'action
The mechanism of action of hexanoic acid 6-chloro-pyrimidin-4-ylmethyl ester involves its interaction with specific molecular targets. The ester bond can be hydrolyzed in biological systems to release hexanoic acid and 6-chloro-pyrimidin-4-ylmethanol, which may exert their effects through different pathways. The pyrimidine moiety can interact with nucleic acids or proteins, potentially affecting cellular processes .
Comparaison Avec Des Composés Similaires
(6-chloropyrimidin-4-yl)methyl hexanoate can be compared with other esters and pyrimidine derivatives:
Similar Compounds:
Uniqueness: The combination of a hexanoic acid moiety with a 6-chloro-pyrimidin-4-ylmethyl group makes this compound unique, offering distinct chemical and biological properties that are not commonly found in other similar compounds .
Propriétés
Formule moléculaire |
C11H15ClN2O2 |
|---|---|
Poids moléculaire |
242.70 g/mol |
Nom IUPAC |
(6-chloropyrimidin-4-yl)methyl hexanoate |
InChI |
InChI=1S/C11H15ClN2O2/c1-2-3-4-5-11(15)16-7-9-6-10(12)14-8-13-9/h6,8H,2-5,7H2,1H3 |
Clé InChI |
KVWIPJOREJORLB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(=O)OCC1=CC(=NC=N1)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-Methylthioimidazo[1,2-a]pyridine](/img/structure/B8471752.png)
silane](/img/structure/B8471756.png)









![4-[(Methylthio)methyl]cyclohexanecarboxylic acid](/img/structure/B8471826.png)


